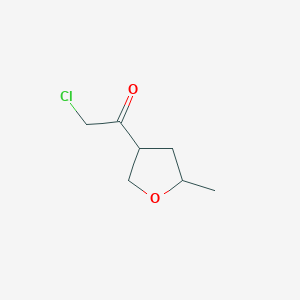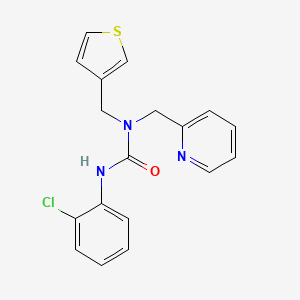
3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known by the name of TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are a class of drugs that target specific enzymes known as kinases, which play a vital role in cell signaling pathways. TAK-659 has shown promising results in preclinical studies, and its potential applications in treating various diseases are being explored.
作用機序
The mechanism of action of TAK-659 involves the inhibition of specific kinases that play a role in cell signaling pathways. The compound targets the activity of Bruton's tyrosine kinase (BTK), which is involved in the development and progression of various diseases. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity by TAK-659 leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cell growth and proliferation.
生化学的および生理学的効果
TAK-659 has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. TAK-659 has also been shown to reduce inflammation and improve symptoms in preclinical models of autoimmune diseases and inflammatory disorders. The compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its specificity towards BTK, which makes it a potential candidate for the treatment of various diseases. The compound has a favorable pharmacokinetic profile, making it suitable for oral administration. However, one of the limitations of TAK-659 is its potential for off-target effects, which may limit its therapeutic applications. Further studies are needed to determine the safety and efficacy of the compound in humans.
将来の方向性
There are various future directions that can be explored in the research of TAK-659. One of the potential applications of the compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine the safety and efficacy of the compound in humans and to optimize its pharmacokinetic properties. The development of TAK-659 as a therapeutic agent is an exciting area of research, and further studies are needed to explore its potential applications.
合成法
The synthesis of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves a series of chemical reactions. The starting material for the synthesis is 2-chlorobenzaldehyde, which is reacted with 2-pyridinecarboxaldehyde to form the intermediate compound. The intermediate compound is then treated with thiophene-2-carboxylic acid and ammonium chloride to form the final product, 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. The synthesis method has been optimized to yield a high purity product, and the compound has been characterized using various analytical techniques.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promising results in treating various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to inhibit the activity of specific kinases that are involved in the development and progression of these diseases. The compound has also been shown to have a favorable pharmacokinetic profile, making it a potential candidate for further development as a therapeutic agent.
特性
IUPAC Name |
3-(2-chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-16-6-1-2-7-17(16)21-18(23)22(11-14-8-10-24-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMGRXWTJZJEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)
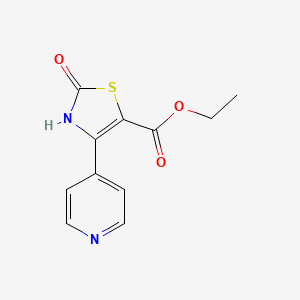
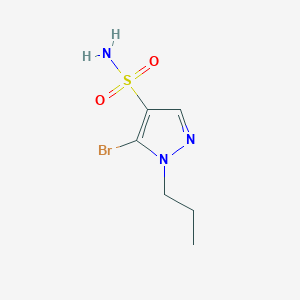
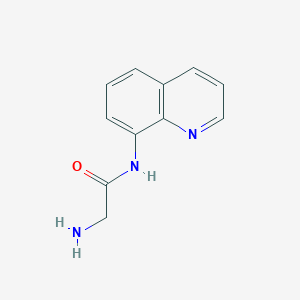
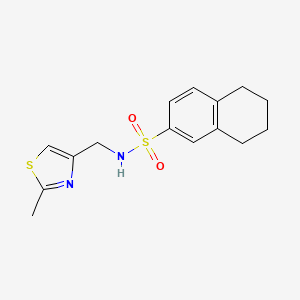
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2593517.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2593518.png)
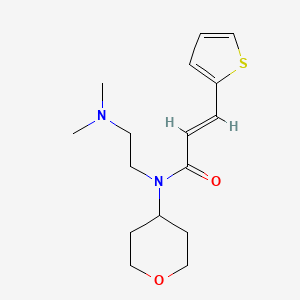
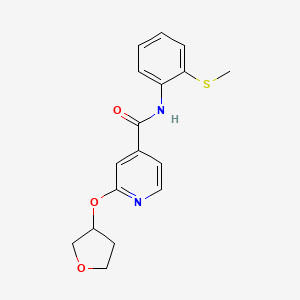
![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)
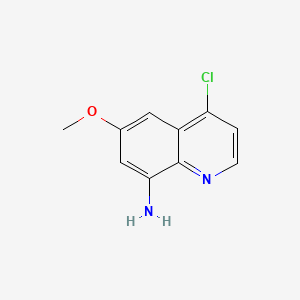
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate](/img/structure/B2593524.png)
